
2-Fluoro-6-methylbenzoic acid
Overview
Description
2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1) is a fluorinated benzoic acid derivative with a methyl group at the ortho position relative to the carboxylic acid functional group. Its molecular formula is C₈H₇FO₂, and it exhibits a molecular weight of 154.14 g/mol. Key physical properties include a melting point of 124–125°C, a boiling point of 257.7°C, and a purity typically exceeding 97% .
This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors (IC₅₀ = 340 nM) and Avacopan, a C5aR1 antagonist used to treat anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis . Its structural versatility—featuring reactive sites for bromination, amination, and cross-coupling—makes it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-fluoro-6-methylbenzoic acid involves the radical bromination of the methyl group, followed by nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly involving the fluorine and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium fluoride.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids, alcohols, and other functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-fluoro-6-methylbenzoic acid is its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is used in the development of epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy. The compound exhibits a potency of 340 nM in inhibiting EGFR, making it a significant player in targeted cancer treatments .
Case Study: Avacopan Synthesis
This compound is a key precursor in the synthesis of avacopan, a drug approved for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis. This application underscores its importance in modern pharmacology and therapeutic development .
Chemical Synthesis
The compound serves as an essential building block for synthesizing various chemical entities. Its functional groups allow for versatile reactions, including nucleophilic substitutions and radical brominations. For instance, during the synthesis of EGFR inhibitors, the methyl group undergoes radical bromination to facilitate further modifications .
Beyond medicinal uses, this compound has been explored for its herbicidal properties. Studies indicate that it exhibits herbicidal activity against specific weed species, such as Digitaria sanguinalis, indicating potential applications in agricultural chemistry . This dual functionality enhances its value as a multifunctional compound.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methylbenzoic acid involves its role as a precursor in the synthesis of biologically active compounds. For instance, in the synthesis of EGFR inhibitors, the methyl group undergoes radical bromination, enabling nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction, forming the inhibitor . This process involves molecular targets such as the EGFR and pathways related to cell signaling and growth .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Fluoro-5-methylbenzoic Acid (CAS: 321-12-0)
- Molecular Formula : C₈H₇FO₂ (same as 2-fluoro-6-methylbenzoic acid).
- Key Difference : The methyl group is at the meta position relative to the carboxylic acid.
- Applications : Used in synthesizing kinase inhibitors and agrochemicals. Its altered substituent positioning affects electronic properties and reactivity compared to the ortho-methyl derivative .
2-Fluoro-4-methylbenzoic Acid (CAS: 7697-23-6)
- Molecular Formula : C₈H₇FO₂.
- Key Difference : Methyl group at the para position.
- Properties : Higher acidity due to reduced steric hindrance near the carboxylic acid group. Used in liquid crystal and polymer synthesis .
Functional Group Derivatives
6-Fluoro-2-methyl-3-nitrobenzoic Acid
- Synthesis: Derived from this compound via nitration with fuming HNO₃ in H₂SO₄ at 0°C, yielding 62% .
- Applications : Intermediate in explosives and dyes. The nitro group enhances electrophilicity, enabling further functionalization.
3-Bromo-6-fluoro-2-methylbenzoic Acid
- Synthesis: Bromination of this compound using Br₂ and AgNO₃ in acetic acid, achieving 90% yield.
- Applications : Precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds (e.g., 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid) for drug discovery .
Methoxy and Hydroxy Analogs
2-Fluoro-6-methoxybenzoic Acid (CAS: 137654-21-8)
- Molecular Formula : C₈H₇FO₃.
- Properties : Melting point 89–93°C , density 1.307 g/cm³ .
- Key Difference : Methoxy group (-OCH₃) replaces the methyl group, increasing polarity and hydrogen-bonding capacity. Used in agrochemicals and as a ligand in catalysis .
2-Hydroxy-6-methylbenzoic Acid (6-MSA, CAS: 567-61-3)
- Molecular Formula : C₈H₈O₃.
- Properties : A natural product with antifungal activity. The hydroxyl group enhances chelation properties, making it useful in metal-organic frameworks (MOFs) .
Complex Derivatives
2-(3-Fluoro-6-methylbenzoyl)benzoic Acid (CAS: 342-45-0)
- Molecular Formula : C₁₅H₁₁FO₃.
- Structure: A benzophenone derivative with a fused benzoic acid group.
- Applications : Investigated for photodynamic therapy and as a UV absorber in materials science .
Data Table: Comparative Properties of Key Compounds
Biological Activity
2-Fluoro-6-methylbenzoic acid (CAS number 90259-27-1) is an ortho-substituted benzoic acid characterized by the presence of both a methyl and a fluorine atom at the 2 and 6 positions, respectively, relative to the carboxylic acid group. This unique substitution pattern contributes to its biological activity and utility in medicinal chemistry, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors.
The primary mechanism of action for this compound involves its role as a precursor in the synthesis of EGFR inhibitors. The compound undergoes radical bromination, allowing for nucleophilic substitution to phthalimide. Subsequently, the carboxylic acid group is attached to an allosteric motif through an amination reaction, leading to the formation of potent EGFR inhibitors with a reported potency of approximately 340 nM .
Cellular Effects
This compound influences various cellular processes, including:
- Cell Signaling Pathways : By inhibiting EGFR activity, it alters downstream signaling pathways associated with cell proliferation and survival.
- Gene Expression : Inhibition of EGFR can lead to significant changes in gene expression profiles, affecting cellular responses to growth factors.
- Cellular Metabolism : The compound's interaction with metabolic pathways can influence cellular energy dynamics and biosynthesis processes .
Research Applications
The compound is utilized in multiple research domains:
- Cancer Research : As a building block for EGFR inhibitors, it is pivotal in studies aimed at developing targeted cancer therapies.
- Pharmaceutical Development : It serves as an intermediate in synthesizing avacopan, a drug for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis .
- Synthetic Chemistry : Its unique structure makes it valuable for synthesizing complex organic molecules and pharmaceuticals .
Synthesis of EGFR Inhibitors
A notable study highlighted the synthesis of an EGFR inhibitor using this compound as a key intermediate. The process involved:
- Radical Bromination : The methyl group was brominated to facilitate nucleophilic substitution.
- Formation of Phthalimide : The resulting compound underwent further reactions to yield a potent EGFR inhibitor.
- Biological Testing : The synthesized inhibitor was tested for its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.
Comparative Analysis with Other Compounds
In a comparative study involving various benzamide derivatives, this compound showed superior potency as an EGFR inhibitor compared to other structurally similar compounds. This was attributed to its specific binding interactions and metabolic stability .
Property | Value |
---|---|
Molecular Formula | C8H7FO2 |
Molecular Weight | 154.14 g/mol |
Purity | >97% |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Transport and Distribution
The transport and distribution mechanisms of this compound within biological systems are crucial for its therapeutic efficacy. It likely interacts with specific transporters that facilitate its localization in target tissues, enhancing its bioavailability and action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-6-methylbenzoic acid, and what reaction conditions optimize yield?
- Methodology :
- Direct Fluorination : Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas) on 6-methylbenzoic acid. Control regioselectivity using directing groups or protecting carboxylic acid with esters .
- Multi-Step Synthesis : Start with 2-methylbenzoic acid derivatives. For example, brominate at the 6-position, perform a nucleophilic fluorination (e.g., using KF in polar aprotic solvents), and deprotect/oxidize intermediates .
- Catalytic Methods : Transition-metal-catalyzed cross-coupling (e.g., Pd-mediated coupling of methyl and fluorine-containing groups). Optimize temperature (80–120°C) and solvent (DMF or THF) to suppress decarboxylation .
- Data Table :
Method | Starting Material | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|---|
Direct Fluorination | 6-Methylbenzoic acid | Selectfluor®, CH₃CN, 80°C | 45–55 | |
Bromination-Fluorination | 2-Methyl-6-bromobenzoate | KF, DMF, 100°C | 60–70 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR Analysis :
- ¹H NMR : Look for a singlet (~2.4 ppm) for the methyl group and splitting patterns from fluorine coupling (e.g., meta-fluorine may cause doublets in aromatic protons).
- ¹⁹F NMR : A single peak near -110 ppm confirms the fluorine substituent .
- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 168 (C₈H₇FO₂⁺) and fragments corresponding to decarboxylation (m/z 124, C₇H₆F⁺) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Advanced Research Questions
Q. What strategies address contradictory data in regioselective fluorination of methyl-substituted benzoic acids?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict fluorination sites based on electron density and steric effects. Compare with experimental results to resolve discrepancies .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track reaction pathways and identify byproducts via LC-MS .
- In Situ Monitoring : Employ ReactIR or HPLC to detect intermediates and optimize reaction kinetics.
Q. How can this compound be utilized as a precursor in synthesizing bioactive molecules?
- Methodology :
- Pharmaceutical Intermediates : Couple with amines via EDC/HOBt activation to form fluorinated benzamides (potential kinase inhibitors) .
- Metal-Organic Frameworks (MOFs) : Use carboxylate groups to coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺) for porous material synthesis. Optimize linker geometry using X-ray crystallography .
- Case Study :
- Fluorinated Analgesics : React with thiophenol derivatives under Mitsunobu conditions to introduce sulfur-containing pharmacophores.
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Byproduct Control : Use continuous-flow reactors to minimize side reactions (e.g., decarboxylation) and improve heat transfer .
- Purification : Employ high-performance liquid chromatography (HPLC) with C18 columns or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .
- Safety : Implement inert gas purging (N₂/Ar) during fluorination to prevent explosive side reactions.
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies, and how should researchers validate them?
- Analysis :
- Impurity Effects : Trace solvents (e.g., DMF) or byproducts (e.g., decarboxylated derivatives) depress melting points. Use DSC (Differential Scanning Calorimetry) for precise measurement .
- Polymorphism : Screen for crystalline forms using XRPD and report conditions (e.g., cooling rate, solvent).
Q. Methodological Best Practices
- Synthetic Optimization : Always compare yields and purity across at least three independent trials.
- Analytical Cross-Validation : Confirm structural assignments using complementary techniques (e.g., NMR + HRMS).
Properties
IUPAC Name |
2-fluoro-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNSIYTQJSNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541786 | |
Record name | 2-Fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90259-27-1 | |
Record name | 2-Fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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